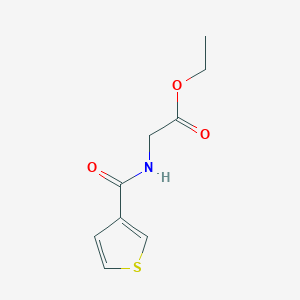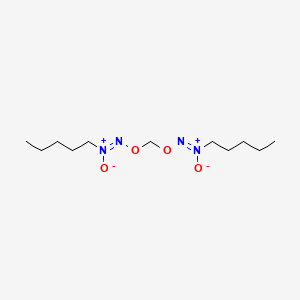
N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide
Vue d'ensemble
Description
N-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide, also known as AI-10-49, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AI-10-49 belongs to the class of indole derivatives and has been shown to exhibit promising biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.
Mécanisme D'action
The mechanism of action of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide is not fully understood, but it is believed to involve the modulation of various cellular pathways and signaling cascades. In cancer cells, N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide induces apoptosis by activating the intrinsic pathway and inhibiting the survival pathways. In inflammation, N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide suppresses the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. In infectious diseases, N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide exhibits anti-microbial activity by disrupting the cell membrane integrity and inhibiting the growth and proliferation of microorganisms.
Biochemical and Physiological Effects:
N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide has been shown to exhibit various biochemical and physiological effects, including the modulation of cellular proliferation, differentiation, and apoptosis. N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide has also been shown to exhibit anti-oxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases. Additionally, N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide has been shown to possess good pharmacokinetic properties, including high solubility, good bioavailability, and low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide is its broad-spectrum activity against various diseases, which makes it a promising therapeutic agent for the treatment of multiple diseases. Additionally, N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide exhibits good pharmacokinetic properties, which may facilitate its translation into clinical use. However, one of the limitations of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide is its relatively low potency compared to other therapeutic agents, which may limit its efficacy in certain disease models.
Orientations Futures
There are several future directions for the research and development of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide. One of the key areas of research is to elucidate the mechanism of action of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide in various disease models, which may provide insights into its therapeutic potential. Additionally, further studies are needed to investigate the safety and toxicity of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide in preclinical and clinical settings. Furthermore, the development of novel formulations and delivery systems may enhance the therapeutic efficacy and bioavailability of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide. Finally, the evaluation of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide in combination with other therapeutic agents may lead to the development of more effective treatment strategies for various diseases.
Applications De Recherche Scientifique
N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. In cancer research, N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide has been shown to exhibit potent anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In inflammation research, N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. In infectious disease research, N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide has been shown to exhibit significant anti-microbial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-17-16(14-3-1-2-4-15(14)20-17)21-22-18(24)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13,20,23H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEPZCQBQQZVEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N=NC4=C(NC5=CC=CC=C54)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[4-(3-bromobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3846016.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-methoxy-1-methylethyl)acetamide](/img/structure/B3846035.png)

![ethyl N-{4-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoyl}-3-nitrotyrosinate](/img/structure/B3846042.png)



![N-{[(3-chlorophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B3846070.png)
![4,5-dimethoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B3846077.png)
![2-[4-(1-naphthylmethyl)-1-piperazinyl]ethanol](/img/structure/B3846078.png)



